molecular formula C24H27ClN6O2S B12474062 N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide

N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide

Cat. No.: B12474062
M. Wt: 499.0 g/mol
InChI Key: ROSOZROLRMJADW-UHFFFAOYSA-N
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Description

N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide is a complex organic compound with a unique structure that includes a piperazine ring, a triazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperazine Derivative: This step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions.

    Synthesis of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the triazole ring and other necessary components under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: Reduction reactions can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation agents like chlorine (Cl2) and bromine (Br2) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide
  • N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}butanamide

Uniqueness

N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H27ClN6O2S

Molecular Weight

499.0 g/mol

IUPAC Name

N-[4-[5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]propanamide

InChI

InChI=1S/C24H27ClN6O2S/c1-3-21(32)26-19-9-7-17(8-10-19)23-27-28-24(29(23)2)34-16-22(33)31-13-11-30(12-14-31)20-6-4-5-18(25)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,32)

InChI Key

ROSOZROLRMJADW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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